REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]#[C:3][CH3:4].[OH:8][CH:9]([CH2:12][OH:13])[CH2:10][NH2:11]>C(O)C>[OH:8][CH:9]([CH2:12][OH:13])[CH2:10][NH:11][C:3]([CH3:4])=[CH:2][C:1]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(C#CC)(=O)OC
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
OC(CN)CO
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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This solution was heated at 75°-80° for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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the solvent was then removed at reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue oil was chromatographed on silica gel
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Type
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WASH
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Details
|
eluting with 10% methanol/chloroform
|
Name
|
|
Type
|
product
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Smiles
|
OC(CNC(=CC(=O)OC)C)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |